22S,23S-同向脱落甾酮

描述

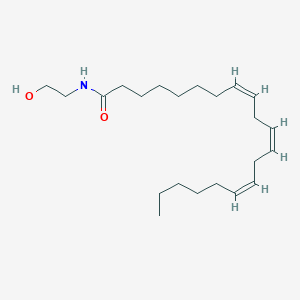

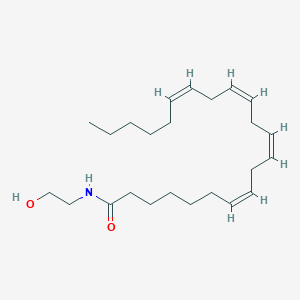

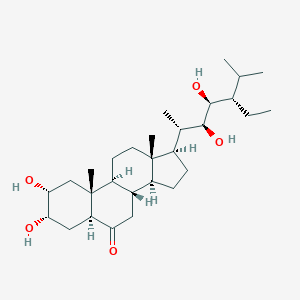

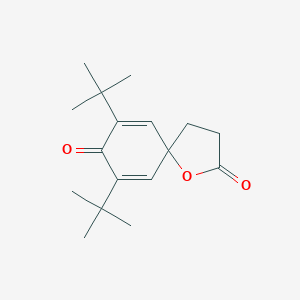

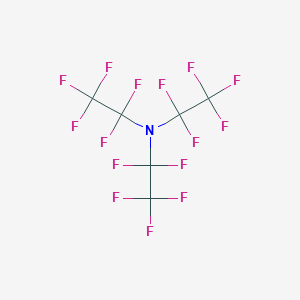

“22S,23S-Homocastasterone” is a type of brassinosteroid, a class of steroid phytohormones essential for normal plant growth and development . It is structurally similar to animal steroids and is found universally throughout the plant kingdom . The molecule contains diol groups in ring A and in the side chain .

Molecular Structure Analysis

The molecular formula of “22S,23S-Homocastasterone” is C29H50O5, and it has a molecular weight of 478.7043 . The IR spectra of this compound have been analyzed, revealing the presence of diol groups in ring A and in the side chain .Chemical Reactions Analysis

The chemical reactions involving “22S,23S-Homocastasterone” have been studied, particularly in relation to its interactions with other compounds . For example, it has been found to be a weak competitor of the binding of [3 H]ponasterone A to the intracellular ecdysteroid receptor from the epithelial cell line from Chironomus tentans .Physical And Chemical Properties Analysis

The physical and chemical properties of “22S,23S-Homocastasterone” have been analyzed using IR spectra . The molecule contains diol groups in ring A and in the side chain, and the lack of two OH groups in ring A of homosecasterol compared to homocastasterone results in the appearance of stretching vibrational bands of H–C= (ν max = 3025 cm –1) and –C=C (ν max = 1656 cm –1) groups of ring A .科学研究应用

肌肉细胞中的合成代谢活性

- 研究结果:研究表明,植物来源的油菜素类固醇,如 (22S,23S)-同向脱落甾酮,对骨骼肌细胞具有合成代谢作用。它们激活 PI3K/Akt 信号通路,表明它们在促进肌肉生长和修复方面的潜力 (Esposito 等人,2011 年).

癌细胞研究

- 活性氧生成:在对人肺腺癌细胞的研究中,观察到 (22S,23S)-同向脱落甾酮诱导活性氧,表明其在抑制癌细胞生长中的作用 (Kisselev 等人,2017 年).

- 增强抗肿瘤活性:已发现将经典细胞抑制药物(如顺铂)与 (22S,23S)-同向脱落甾酮结合使用可以更有效地抑制癌细胞生长,表明具有协同作用 (Panibrat 等人,2019 年).

- 细胞毒性分析:22,23-二羟基豆甾烷的不同立体异构体,包括 (22S,23S)-同向脱落甾酮,已对其对各种癌细胞系的细胞毒性作用进行了研究,显示出显着的毒性差异 (Misharin 等人,2010 年).

植物生理和生长

- 植物中的枝条控制:28-同向脱落甾酮已被证明会影响桉树的抽枝模式,表明其在改进木本被子植物的微繁殖技术中的潜在应用 (Pereira-Netto 等人,2006 年).

动物的代谢效应

- 对己糖激酶活性的影响:在糖尿病雄性大鼠中,28-同向脱落甾酮正向调节己糖激酶活性并在各种组织中表达 mRNA,表明其在细胞糖酵解中的作用 (Velan 和 Kotteazeth,2018 年).

- 血液学变化:已发现同向脱落甾酮会诱导正常和糖尿病雄性大鼠的显着血液学变化,影响血糖水平和细胞计数 (Athithan 等人,2015 年).

骨骼组织学和类固醇代谢

- 对骨骼组织学的影响:28-同向脱落甾酮已显示出对糖尿病大鼠的骨髓细胞和骨骼组织学的影响,突出了其在减少高血糖对骨骼的损害方面的潜力 (Athithan 和 Srikumar,2017 年).

安全和危害

未来方向

The future directions of research on “22S,23S-Homocastasterone” could involve further investigation into its diverse biological activities in animal systems . Given its potential medical applications, including its anticancerous, antiangiogenic, antiviral, antigenotoxic, antifungal, and antibacterial bioactivities , there is significant interest in developing potent new anticancer drugs based on this compound .

属性

IUPAC Name |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,24-,25+,26-,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADMTJKRYLAHQV-JCTKEBOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H]([C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

22S,23S-Homocastasterone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)